3-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid is an organic compound that features a benzo[d][1,3]dioxole ring and a methoxyphenyl group attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.
Formation of the propanoic acid backbone: This can be done through various methods, such as the Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine
Drug Development: The compound might be investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid: Lacks the methoxyphenyl group.
3-(4-Methoxyphenyl)propanoic acid: Lacks the benzo[d][1,3]dioxole ring.
3-(Benzo[d][1,3]dioxol-5-yl)-3-phenylpropanoic acid: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the benzo[d][1,3]dioxole ring and the methoxyphenyl group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C17H16O5 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H16O5/c1-20-13-5-2-11(3-6-13)14(9-17(18)19)12-4-7-15-16(8-12)22-10-21-15/h2-8,14H,9-10H2,1H3,(H,18,19) |
InChI Key |
SLYYYODCGYREOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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